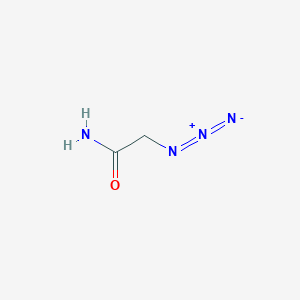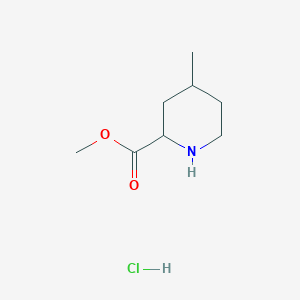
叠氮乙酰胺
描述
2-Azidoacetamide is a small organic azide compound with the chemical formula N₃CH₂CONH₂. It is the smallest compound among the neutral organic azides whose crystal structures have been determined
科学研究应用
2-Azidoacetamide has diverse applications in scientific research:
-
Chemistry: : 2-Azidoacetamide is used as a versatile synthon in organic synthesis, particularly in click chemistry reactions . It serves as a building block for the synthesis of various organic compounds.
-
Biology: : In biological research, azidoacetamide derivatives are used for metabolic labeling of bacteria. For example, azidoacetamide-functionalized pseudaminic acid derivatives have been used to label cells of pseudaminic acid-expressing Gram-positive and Gram-negative bacteria .
-
Medicine: They are used as intermediates in the synthesis of bioactive compounds and pharmaceutical intermediates .
-
Industry: : 2-Azidoacetamide is used in the preparation of high-energy density materials, such as solid propellants and explosives . It is also used in the synthesis of semiconductor materials .
作用机制
Target of Action
Azidoacetamide, also known as 2-azidoacetamide, primarily targets the cell-surface-associated glycans or glycoproteins of Gram-negative and Gram-positive bacteria . These targets play a significant role in bacterial virulence, making azidoacetamide a potential tool in combating bacterial infections .
Mode of Action
Azidoacetamide interacts with its targets through a process known as metabolic labeling . This involves the compound incorporating itself into the structure of the target molecules, thereby altering their function . The exact nature of these changes is currently under investigation, but it is believed that azidoacetamide’s interaction with its targets disrupts their normal function, potentially reducing their virulence .
Biochemical Pathways
The biochemical pathways affected by azidoacetamide involve the synthesis of pseudaminic acid (Pse) , a significant prokaryotic monosaccharide found in important Gram-negative and Gram-positive bacteria . Azidoacetamide, being an azidoacetamido-functionalized Pse derivative, can interfere with these pathways, affecting the downstream production of cell-surface-associated glycans or glycoproteins .
Result of Action
The molecular and cellular effects of azidoacetamide’s action primarily involve the disruption of normal bacterial function. By incorporating itself into the structure of cell-surface-associated glycans or glycoproteins, azidoacetamide can alter their function and potentially reduce their virulence . This can lead to a decrease in the bacteria’s ability to cause infection.
生化分析
Biochemical Properties
It is known that Azidoacetamide can undergo thermal decomposition . The decomposition of Azidoacetamide has been studied using matrix-isolation infrared spectroscopy and real-time ultraviolet photoelectron spectroscopy
Cellular Effects
It is known that Azidoacetamide can undergo thermal decomposition, which could potentially influence cell function
Molecular Mechanism
The molecular mechanism of Azidoacetamide involves its thermal decomposition . During this process, several products are formed, including N2, CH2NH, HNCO, CO, NH3, and HCN . At lower temperatures, a novel imine intermediate, H2NCOCH=NH, is observed . The formation and decomposition of this intermediate are consistent with the observed results and estimated activation energies based on pathway calculations .
Temporal Effects in Laboratory Settings
The effects of Azidoacetamide over time in laboratory settings are primarily related to its thermal decomposition . Information on Azidoacetamide’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
准备方法
2-Azidoacetamide can be synthesized through several methods. One common approach involves the reaction of chloroacetamide with sodium azide under aqueous conditions . In this reaction, chloroacetamide is slowly added to a solution of sodium azide, resulting in the formation of azidoacetamide. Another method involves electrochemical synthesis, which is an environmentally friendly and efficient approach. This method does not require chemical oxidants or transition-metal catalysts and features mild conditions and a broad substrate scope .
化学反应分析
2-Azidoacetamide undergoes various chemical reactions, including thermal decomposition and click chemistry reactions.
-
Thermal Decomposition: : When subjected to high temperatures, azidoacetamide decomposes to form nitrogen gas (N₂), methyleneimine (CH₂NH), isocyanic acid (HNCO), carbon monoxide (CO), ammonia (NH₃), and hydrogen cyanide (HCN) . At lower temperatures, an imine intermediate (H₂NCOCHNH) is observed .
-
Click Chemistry: : 2-Azidoacetamide can participate in click chemistry reactions, such as the azide-alkyne cycloaddition, to form triazole compounds. This reaction is typically catalyzed by copper(I) and involves the reaction of azidoacetamide with alkynes .
相似化合物的比较
2-Azidoacetamide can be compared with other similar compounds, such as azidoacetamido-functionalized pseudaminic acid derivatives and other organic azides.
-
Azidoacetamido-Functionalized Pseudaminic Acid Derivatives: : These compounds are used for metabolic labeling of bacteria and have unique biological applications . They differ from azidoacetamide in their structural complexity and specific biological targets.
-
Other Organic Azides: . 2-Azidoacetamide is unique due to its small size and specific applications in thermal decomposition and high-energy materials.
Conclusion
2-Azidoacetamide is a versatile and important compound with applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications. The compound’s ability to undergo various chemical reactions and its potential for use in high-energy materials highlight its significance in multiple fields.
属性
IUPAC Name |
2-azidoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O/c3-2(7)1-5-6-4/h1H2,(H2,3,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEYOUBBHRYDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390564 | |
| Record name | 2-azido-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-91-7 | |
| Record name | NSC56315 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-azido-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-azidoacetamide?
A1: 2-Azidoacetamide (also referred to as azidoacetamide) has the molecular formula C2H4N4O and a molecular weight of 100.08 g/mol. [] Its structure, determined via X-ray crystallography, reveals a nearly planar conformation excluding hydrogen atoms. The azide group exhibits characteristic N—N bond lengths of 1.130 (2) and 1.231 (2) A, indicative of a resonance effect. [] Further spectroscopic characterization, including IR and UV-Vis, could provide more insights into its vibrational and electronic properties.
Q2: How does the presence of the amide group in 2-azidoacetamide influence its reactivity?
A2: The amide group plays a crucial role in the reactivity of 2-azidoacetamide, particularly in enantioselective C(sp3)-H amination reactions. Mechanistic studies suggest that the amide enables initial bidentate coordination of 2-azidoacetamides to chiral-at-metal ruthenium catalysts. [] This coordination is believed to be key for achieving high enantioselectivity in the formation of chiral imidazolidin-4-ones. []
Q3: What are the potential applications of 2-azidoacetamide in organic synthesis?
A3: 2-Azidoacetamide serves as a versatile building block in organic synthesis. It can undergo various transformations, including:
- Enantioselective C(sp3)-H amination: Reacting with chiral-at-metal ruthenium catalysts yields chiral imidazolidin-4-ones, important heterocyclic compounds in medicinal chemistry. []
- Formation of nitrogen heterocycles: Under Vilsmeier conditions, 2-azidoacetophenones are converted to 5-aryloxazole-4-carboxaldehydes through an unusual attack of the azide by in-situ generated iminium species. []
- Synthesis of vicinal diamines: Electrochemical conversion of 2-azidoacetamide provides access to vicinal azidoacetamides, which can be further transformed into various vicinal diamines. [] These diamines are valuable structural motifs found in numerous bioactive compounds.
- Synthesis of glycoconjugates: N-(β-Glycopyranosyl)azidoacetamides, synthesized from β-glycopyranosylamines, mimic the GlcNAc‐Asn linkage in glycoproteins. [] These molecules have potential applications in glycobiology and drug discovery.
Q4: How does 2-azidoacetamide participate in 1,3-dipolar cycloaddition reactions, and how can its reactivity be enhanced?
A4: 2-Azidoacetamide readily undergoes 1,3-dipolar cycloaddition reactions with alkynes, specifically strained cycloalkynes. [, , ] The reaction rate can be significantly enhanced by integrating strain and electronic tuning in the alkyne component. For example, the introduction of a nitrogen atom in the cyclooctyne framework, as seen in 2-azabenzo-benzocyclooctyne (ABC), promotes favorable n→π* interactions and hydrogen bonding with 2-azidoacetamide, leading to faster cycloaddition compared to dibenzocyclooctyne (DIBO). [] This highlights the potential for tailoring alkyne structures to achieve desired reactivity profiles.
Q5: What are the thermal decomposition products of 2-azidoacetamide, and what key intermediate has been identified?
A5: Thermal decomposition of 2-azidoacetamide produces N2, CH2NH, HNCO, CO, NH3, and HCN as high-temperature products. [, ] Matrix-isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy studies revealed the formation of a novel imine intermediate, H2NCOCH=NH, at lower temperatures. [, ] This finding is supported by ab initio calculations and provides valuable insights into the decomposition mechanism of 2-azidoacetamide.
Q6: Can 2-azidoacetamide be used in click chemistry applications?
A6: Yes, 2-azidoacetamide is a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. [, ] This reaction allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be further elaborated into complex molecules. [] This approach has been employed in the preparation of novel 1H-1,2,3-triazole derivatives with potential biological activities. []
Q7: What is known about the environmental impact and degradation of 2-azidoacetamide?
A7: Currently, there is limited research available specifically addressing the environmental impact and degradation pathways of 2-azidoacetamide. Given its potential applications and the increasing focus on green chemistry, future studies should investigate its ecotoxicological profile and potential for biodegradation. Exploring alternative solvents, catalysts, and synthetic routes could further minimize any negative environmental impact associated with its production and use.
Q8: Are there any computational studies that have been conducted on 2-azidoacetamide?
A8: Yes, computational chemistry has been employed to study 2-azidoacetamide. DFT calculations have been used to investigate the mechanism of its enantioselective C(sp3)-H amination. [] These calculations revealed that the transition state leading to the major enantiomer benefits from a better steric fit and favorable π-π stacking interactions between the substrate and the catalyst framework. [] Additionally, ab initio calculations have been used to confirm the identity of the H2NCOCH=NH intermediate observed during the thermal decomposition of 2-azidoacetamide. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole hydrochloride](/img/structure/B1653290.png)

![3-[(Difluoromethoxy)methyl]azetidine](/img/structure/B1653292.png)
![1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1653294.png)

![tert-butyl N-[(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B1653297.png)

![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)


![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)
